molecular formula C11H15N3O2 B14848763 2-(3-Nitro-benzyl)-piperazine

2-(3-Nitro-benzyl)-piperazine

Cat. No.: B14848763
M. Wt: 221.26 g/mol
InChI Key: RPRBXYSWQDMCKP-UHFFFAOYSA-N
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Description

2-(3-Nitro-benzyl)-piperazine is an organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-benzyl)-piperazine typically involves the reaction of 3-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-benzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2-(3-Amino-benzyl)-piperazine.

    Reduction: Formation of 2-(3-Amino-benzyl)-piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(3-Nitro-benzyl)-piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-benzyl)-piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitro-benzyl)-piperazine: Similar structure but with the nitro group in the para position.

    2-(3-Nitro-phenyl)-piperazine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-(3-Nitro-benzyl)-piperazine is unique due to the specific positioning of the nitro group on the benzyl ring, which can influence its reactivity and biological activity. The presence of the piperazine ring also imparts unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-2-9(7-11)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2

InChI Key

RPRBXYSWQDMCKP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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